molecular formula C8H10INO3S B5777405 3-iodo-4-methoxy-N-methylbenzenesulfonamide

3-iodo-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B5777405
M. Wt: 327.14 g/mol
InChI Key: JHXZOVJMNSPZKD-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-methylbenzenesulfonamide is an organic compound characterized by the presence of iodine, methoxy, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

The synthesis of 3-iodo-4-methoxy-N-methylbenzenesulfonamide typically involves the iodination of 4-methoxy-N-methylbenzenesulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-iodo-4-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-iodo-4-methoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-methylbenzenesulfonamide involves its interaction with molecular targets in biological systems. The iodine atom can form halogen bonds with proteins and enzymes, affecting their function. The methoxy and sulfonamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-iodo-4-methoxy-N-methylbenzenesulfonamide can be compared with similar compounds such as:

    4-methoxy-N-methylbenzenesulfonamide: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-iodo-4-methoxybenzenesulfonamide: Lacks the N-methyl group, which can affect its solubility and interaction with biological targets.

    3-iodo-4-methylbenzenesulfonamide: Has a methyl group instead of a methoxy group, leading to different chemical and physical properties.

The presence of the iodine atom and the specific arrangement of functional groups in this compound make it unique and valuable for various applications.

Properties

IUPAC Name

3-iodo-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZOVJMNSPZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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